(2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate
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Overview
Description
The compound (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzoyloxy, methoxy, and methylsulfonothioyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydro-2H-pyran core, followed by the introduction of the benzoyloxy and methoxy groups through esterification and methylation reactions, respectively. The final steps involve the addition of the methylsulfonothioyl group and the formation of the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes
Scientific Research Applications
(2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate: has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate
- (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
Uniqueness
The uniqueness of (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, as it can undergo a wide range of chemical transformations and interact with different molecular targets.
Properties
Molecular Formula |
C33H34O11S2 |
---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-6-methoxy-3-(4-methylsulfonothioylbutanoyloxy)oxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C33H34O11S2/c1-39-33-29(44-32(37)24-17-10-5-11-18-24)28(43-31(36)23-15-8-4-9-16-23)27(42-26(34)19-12-20-46(2,38)45)25(41-33)21-40-30(35)22-13-6-3-7-14-22/h3-11,13-18,25,27-29,33H,12,19-21H2,1-2H3/t25-,27+,28+,29-,33+,46?/m1/s1 |
InChI Key |
JIOHVPVSIDIEOM-ADKYULJHSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)CCCS(=O)(=S)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)CCCS(=O)(=S)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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